Tert-butyl (4-iodo-2-nitrophenyl)carbamate
Description
Significance and Role of Aryl Carbamates in Advanced Organic Synthesis
Aryl carbamates are a pivotal class of organic compounds characterized by a carbamate (B1207046) group attached to an aromatic ring. Their significance in advanced organic synthesis is multifaceted. They serve as crucial protecting groups for amines, with the tert-butyloxycarbonyl (Boc) group being a prominent example due to its stability under various conditions and its facile, acid-labile removal. wikipedia.orgresearchgate.net Beyond their role in protection, aryl carbamates are valuable precursors for the synthesis of a wide array of other functional groups. For instance, they can be transformed into N-aryl ureas, S-thiocarbamates, and are instrumental in the synthesis of diisocyanate precursors for polyurethane materials. mit.edu
Modern synthetic methodologies have further expanded the utility of aryl carbamates. Palladium-catalyzed cross-coupling reactions, for example, provide an efficient route to N-aryl carbamates from aryl chlorides and triflates. mit.edu Metal-free approaches have also been developed, utilizing reagents like aryl(TMP)iodonium salts for the N-arylation of carbamates, highlighting the continuous innovation in their synthesis. acs.org Furthermore, aryl carbamates can undergo ortho-metalation followed by rearrangement, known as the Snieckus–Fries rearrangement, to yield ortho-acylated phenols, demonstrating their utility in directed functionalization of aromatic rings. acs.org
The Strategic Position of Halogenated Nitroaromatic Scaffolds in Medicinal and Synthetic Chemistry
Halogenated nitroaromatic compounds are fundamental building blocks in both medicinal and synthetic chemistry. The presence of a nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This property is strategically employed in the synthesis of complex molecules.
In medicinal chemistry, the incorporation of halogen and nitro functionalities can significantly modulate the biological activity of a molecule. Halogens can enhance lipophilicity, which may improve pharmacokinetic properties. nih.gov Nitroaromatic compounds themselves have been investigated for their antimicrobial properties. nih.gov For instance, nitrated pyrrolomycins have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Moreover, nitroarene-based prodrugs are being designed to be activated by intracellular nitroreductase enzymes, offering a targeted approach to combat antibiotic resistance. nih.gov
From a synthetic standpoint, the nitro group can be readily reduced to an amino group, providing a gateway to a vast number of derivatives. The halogen atom, particularly iodine, is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents onto the aromatic core.
Historical Development of Synthetic Methodologies Pertaining to N-Boc Protected Anilines
The use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines is a cornerstone of modern organic synthesis. wikipedia.org Its development has been driven by the need for a robust protecting group that is stable to a wide range of reaction conditions but can be removed selectively under mild acidic conditions. researchgate.net
The primary reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov Early methods for the N-Boc protection of anilines often involved reacting the aniline (B41778) with Boc₂O in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), in an aqueous or organic solvent. wikipedia.orgnih.gov The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in acetonitrile (B52724) also became a common practice. wikipedia.org
Over the years, methodologies have been refined to improve efficiency and yield. For instance, one-pot procedures have been developed that combine other transformations with N-Boc protection. An example is the tandem direct reductive amination of aldehydes with amines, followed by N-Boc protection in the same reaction vessel. nih.gov The synthesis of tert-butyl (2-nitrophenyl) carbamate from 2-nitroaniline (B44862) and Boc₂O is a well-established procedure that serves as a template for the synthesis of related compounds. nih.gov The subsequent reduction of the nitro group provides access to N-Boc protected anilines that can be further functionalized. nih.gov
Overview of Contemporary Research Directions Involving Tert-butyl (4-iodo-2-nitrophenyl)carbamate
While specific research focusing exclusively on this compound is not extensively documented, its structure suggests several contemporary research applications based on the reactivity of its constituent functional groups. As a halogenated and N-protected nitroaniline, this compound is a highly valuable intermediate for the synthesis of complex heterocyclic and biaryl structures.
Current research efforts would likely focus on its use in:
Cross-Coupling Reactions: The iodo substituent makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of alkyl, aryl, and vinyl groups at the 4-position, leading to a diverse range of substituted 2-nitroanilines. These products can then be elaborated further, for example, by reduction of the nitro group.
Synthesis of Heterocycles: The ortho-relationship of the nitro and carbamate groups can be exploited for the synthesis of various heterocyclic systems, such as benzimidazoles, quinoxalines, and other fused aromatic structures, after reduction of the nitro group to an amine.
Medicinal Chemistry Scaffolds: Given the known biological activities of halogenated nitroaromatics, this compound could serve as a starting material for the synthesis of novel therapeutic agents. nih.govnih.gov The ability to functionalize the molecule at the iodo-position allows for the systematic exploration of structure-activity relationships.
The general synthetic utility of related compounds, such as tert-butyl (4-iodophenyl)carbamate and tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate, in forming complex molecular architectures further underscores the potential of the title compound in similar synthetic endeavors. sigmaaldrich.comsigmaaldrich.com
Identification of Knowledge Gaps and Future Research Avenues for this compound Studies
The primary knowledge gap concerning this compound is the limited number of published studies that specifically investigate its synthesis, reactivity, and applications. While its utility can be inferred from the chemistry of its functional groups, detailed experimental data on its performance in various reaction systems are lacking.
Future research avenues could therefore include:
Optimization of Synthesis: A systematic study to optimize the synthesis of this compound from 4-iodo-2-nitroaniline (B1312708) would be a valuable contribution.
Exploration of Reactivity: A comprehensive investigation of its reactivity in a broad range of modern synthetic transformations, including various cross-coupling reactions, C-H activation, and cyclization reactions, would fully elucidate its synthetic potential.
Biological Evaluation: Given the prevalence of halogenated nitroaromatic motifs in bioactive molecules, synthesizing a library of derivatives from this compound and screening them for various biological activities (e.g., antibacterial, antifungal, anticancer) could lead to the discovery of new therapeutic leads. nih.govnih.gov
Materials Science Applications: The rigid, functionalized aromatic core of this molecule could also be of interest in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after appropriate structural modifications.
By addressing these knowledge gaps, the scientific community can fully harness the potential of this compound as a versatile tool in both academic and industrial research.
Data Tables
Table 1: Physicochemical Properties of a Structurally Similar Compound: tert-Butyl N-(4-iodo-2-methoxyphenyl)carbamate
| Property | Value |
| IUPAC Name | tert-butyl (4-iodo-2-methoxyphenyl)carbamate |
| CAS Number | 876346-94-0 sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₆INO₃ uni.lu |
| Molecular Weight | 349.16 g/mol |
| Physical Form | Powder sigmaaldrich.com |
| Storage Temperature | Room Temperature sigmaaldrich.com |
Table 2: Common Reactions and Transformations
| Reaction Type | Reagents and Conditions | Product Type |
| N-Boc Deprotection | Trifluoroacetic acid in dichloromethane (B109758); or HCl in methanol (B129727) wikipedia.org | 4-Iodo-2-nitroaniline |
| Nitro Group Reduction | Fe/NH₄Cl, H₂/Pd-C, or SnCl₂/HCl | tert-Butyl (2-amino-4-iodophenyl)carbamate |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) mdpi.com | tert-Butyl (4-aryl-2-nitrophenyl)carbamate |
| Heck Coupling | Alkene, Pd catalyst, base | tert-Butyl (4-alkenyl-2-nitrophenyl)carbamate |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | tert-Butyl (4-alkynyl-2-nitrophenyl)carbamate |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-iodo-2-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHGAFUPACBMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634928 | |
| Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335254-69-8 | |
| Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Tert Butyl 4 Iodo 2 Nitrophenyl Carbamate
Retrosynthetic Analysis and Key Disconnections for Tert-butyl (4-iodo-2-nitrophenyl)carbamate
A retrosynthetic analysis of this compound reveals several possible disconnections, leading to different synthetic pathways. The primary disconnections involve the C-N bond of the carbamate (B1207046), the C-I bond, and the C-N bond of the nitro group.
Primary Disconnections:
C-N (Carbamate) Bond Disconnection: This is the most straightforward disconnection, leading back to 4-iodo-2-nitroaniline (B1312708) and a tert-butoxycarbonyl (Boc) source, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). This suggests a linear sequence where the aniline (B41778) is functionalized last.
C-I Bond Disconnection: This disconnection points to tert-butyl (2-nitrophenyl)carbamate as a precursor, which would then undergo regioselective iodination. The challenge here lies in controlling the position of the incoming iodine atom.
C-NO₂ Bond Disconnection: This approach suggests tert-butyl (4-iodophenyl)carbamate as the key intermediate, which would require a controlled nitration to introduce the nitro group at the position ortho to the carbamate and meta to the iodine.
These disconnections give rise to three plausible linear synthetic routes, each with its own set of advantages and challenges regarding regioselectivity and functional group compatibility.
Classical Approaches for Carbamate Formation and Aromatic Functionalization
N-Boc Protection of Aniline Derivatives
The protection of the amino group of an aniline derivative as a tert-butyl carbamate (Boc-protection) is a common and robust transformation in organic synthesis. This is typically achieved by reacting the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or a catalyst. For less nucleophilic anilines, such as those bearing electron-withdrawing groups like a nitro group, the reaction may require more forcing conditions or specific catalysts to proceed efficiently. researchgate.netresearchgate.net
A general procedure for the N-Boc protection of an aniline is as follows:
| Reagents/Conditions | Role | Typical Values/Examples |
| Aniline Derivative | Starting Material | 4-iodo-2-nitroaniline |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protecting agent | 1.1 - 1.5 equivalents |
| Base (optional) | Acid scavenger/catalyst | Triethylamine (B128534), DMAP, NaH |
| Solvent | Reaction Medium | Dichloromethane (B109758), THF, Acetonitrile (B52724) |
| Temperature | Reaction Condition | Room temperature to reflux |
Regioselective Iodination Techniques for Aromatic Systems
The introduction of an iodine atom onto an aromatic ring can be accomplished through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For a substrate like tert-butyl (2-nitrophenyl)carbamate, the carbamate group is an ortho-, para-director, while the nitro group is a meta-director. The position para to the carbamate is the most likely site for iodination. A variety of iodinating reagents can be employed, often in the presence of an acid catalyst or an oxidizing agent. acs.orgresearchgate.netelsevierpure.comnih.gov
Common iodinating systems include:
| Reagent System | Description |
| I₂ / Oxidizing Agent | Molecular iodine with an oxidant like nitric acid or hydrogen peroxide. |
| N-Iodosuccinimide (NIS) | A mild and selective source of electrophilic iodine, often used with an acid catalyst. acs.org |
| Iodine Monochloride (ICl) | A highly reactive iodinating agent. |
| Silver Salts / I₂ | Systems like Ag₂SO₄/I₂ can generate a potent electrophilic iodine species. nih.gov |
Controlled Nitration Methodologies
The nitration of an aromatic ring is a classic electrophilic aromatic substitution, typically carried out using a mixture of nitric acid and sulfuric acid. However, for substrates with multiple substituents, controlling the regioselectivity can be challenging. In the case of tert-butyl (4-iodophenyl)carbamate, the carbamate group is an ortho-, para-director, while the iodine atom is also an ortho-, para-director, albeit a deactivating one. This would likely lead to a mixture of products. Milder nitrating agents or the use of directing groups can offer better control. organic-chemistry.orgresearchgate.netsci-hub.se For instance, the use of tert-butyl nitrite (B80452) in a solvent-controlled system has been reported for chemoselective nitration. rsc.org
| Nitrating Agent | Conditions | Selectivity Considerations |
| HNO₃ / H₂SO₄ | Standard "mixed acid" conditions. | Can be harsh and lead to side reactions or poor regioselectivity. masterorganicchemistry.com |
| KNO₃ / H₂SO₄ | A solid source of the nitronium ion precursor. | Similar to mixed acid. |
| tert-Butyl nitrite | Milder conditions, solvent can influence selectivity. rsc.org | Potentially offers better control for sensitive substrates. |
| Bismuth Nitrate (B79036) / Acetic Anhydride (B1165640) | A milder and safer alternative to strong acids. researchgate.net | Can be effective for the nitration of anilines. |
Convergent and Linear Synthetic Pathways to this compound
The synthesis of this compound can be approached through either a linear or a convergent strategy.
Linear Synthesis:
A linear synthesis involves the sequential modification of a single starting material. chemistnotes.comdifferencebetween.comuniurb.it Based on the retrosynthetic analysis, three plausible linear pathways are:
Pathway A: Start with commercially available 4-iodo-2-nitroaniline and perform N-Boc protection as the final step. This is often the most direct route if the starting material is readily accessible.
Pathway B: Begin with tert-butyl (2-nitrophenyl)carbamate and carry out a regioselective iodination. The success of this route hinges on achieving high selectivity for the desired 4-iodo isomer.
Pathway C: Start with tert-butyl (4-iodophenyl)carbamate sigmaaldrich.comapolloscientific.co.uk and perform a controlled nitration. This route's viability depends on the ability to selectively nitrate at the 2-position over the other available positions.
Convergent Synthesis:
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the reaction conditions for each step in the synthesis of this compound is crucial for maximizing the yield and purity of the final product.
Optimization of N-Boc Protection:
For the N-Boc protection of the electron-deficient 4-iodo-2-nitroaniline, optimization may involve screening different bases, catalysts, solvents, and temperatures. The use of a stronger base like sodium hydride might be necessary if weaker bases like triethylamine are ineffective. Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often employed to accelerate the reaction. researchgate.netresearchgate.net Solvent choice can also play a significant role; aprotic solvents like THF or dichloromethane are commonly used.
Optimization of Aromatic Iodination:
In the case of iodinating tert-butyl (2-nitrophenyl)carbamate, achieving high regioselectivity is the primary goal. Optimization would focus on the choice of iodinating reagent and reaction conditions. Milder reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted or Lewis acid might offer better control than more reactive reagents like iodine monochloride. acs.orgresearchgate.netelsevierpure.com Temperature and reaction time are also critical parameters to control to minimize the formation of di-iodinated or other isomeric byproducts.
Optimization of Aromatic Nitration:
For the nitration of tert-butyl (4-iodophenyl)carbamate, controlling the regioselectivity is paramount. Optimization would involve exploring various nitrating agents and conditions. Milder nitrating systems, such as bismuth nitrate in acetic anhydride or tert-butyl nitrite, could be investigated to favor nitration at the sterically less hindered position ortho to the carbamate group. researchgate.netrsc.org The reaction temperature should be carefully controlled to prevent over-nitration or side reactions.
Illustrative Yields for Key Transformations:
The following table provides representative yields for the key reaction types involved in the synthesis, based on literature for similar substrates.
| Transformation | Starting Material | Reagents | Yield (%) | Reference |
| N-Boc Protection | Aniline | (Boc)₂O, Et₃N, CH₂Cl₂ | >90 | nih.gov |
| Aromatic Iodination | Anisole | NIS, TFA (cat.), CH₃CN | 98 | organic-chemistry.org |
| Aromatic Nitration | Aniline derivative | Bi(NO₃)₃·5H₂O, Ac₂O, DCM | 50-96 | researchgate.net |
Catalyst Systems and Their Mechanistic Roles
The N-tert-butoxycarbonylation of weakly nucleophilic anilines, such as 4-iodo-2-nitroaniline, can be performed under various catalytic conditions, or in some cases, catalyst-free. The choice of catalyst is critical in activating either the amine or the Boc-anhydride to facilitate the reaction.
Base Catalysis: Bases are commonly employed to deprotonate the amine, increasing its nucleophilicity. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this purpose. The mechanism involves the initial reaction of DMAP with (Boc)₂O to form a more reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is then readily attacked by the aniline. The use of other bases like triethylamine (TEA) or sodium hydroxide (B78521) is also common. fishersci.co.uk
Lewis Acid Catalysis: Lewis acids can activate the (Boc)₂O by coordinating to one of the carbonyl oxygens, making it more electrophilic. Various Lewis acids have been reported for N-Boc protection, including salts of zinc, lanthanum, and yttria-zirconia. beilstein-journals.org For instance, La(NO₃)₃·6H₂O has been shown to be a mild and efficient catalyst for this transformation under solvent-free conditions.
Brønsted Acid Catalysis: Solid-supported acids like Amberlite-IR 120 or perchloric acid on silica (B1680970) gel (HClO₄–SiO₂) can also catalyze the reaction. organic-chemistry.org These catalysts offer the advantage of easy separation from the reaction mixture.
Catalyst-Free Conditions: Interestingly, N-Boc protection of some anilines can be achieved without any catalyst, particularly when using environmentally benign solvents like water or under solvent-free conditions. thieme-connect.de In these cases, the reaction often relies on elevated temperatures to proceed at a reasonable rate. The polarity of the solvent can play a significant role in stabilizing the transition state.
The reaction of electron-deficient anilines with (Boc)₂O is often sluggish, and side reactions can occur. Therefore, the selection of an appropriate catalytic system is crucial for achieving high yields and purity. For a substrate as deactivated as 4-iodo-2-nitroaniline, a more reactive catalytic system, such as (Boc)₂O in the presence of DMAP, is often necessary.
Influence of Solvent Systems and Reaction Medium
The choice of solvent can significantly impact the rate and outcome of the N-Boc protection of 4-iodo-2-nitroaniline.
Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF), acetonitrile (MeCN), and dichloromethane (DCM) are commonly used. They are good at solubilizing both the aniline precursor and the (Boc)₂O. Reactions in these solvents often require the addition of a catalyst.
Protic Solvents: While less common for this specific transformation due to potential side reactions, protic solvents like methanol (B129727) or ethanol (B145695) can be used, sometimes in combination with other solvents.
"Green" Solvents: In line with the principles of green chemistry, water and glycerol (B35011) have been explored as reaction media for N-Boc protection. researchgate.net Water's high polarity can promote the reaction, and in some cases, allows for catalyst-free conditions. The poor solubility of the reactants in water can sometimes be overcome by using a co-solvent or by vigorous stirring.
Solvent-Free Conditions: Conducting the reaction without a solvent is another green alternative. thieme-connect.de This typically involves heating a mixture of the aniline and (Boc)₂O, often with a solid-supported catalyst. This approach minimizes solvent waste but may require higher temperatures.
The selection of the solvent system is a balance between reactant solubility, reaction rate, and environmental considerations.
Temperature, Pressure, and Stoichiometric Considerations
Temperature: The reaction temperature is a critical parameter. For deactivated anilines, elevated temperatures are often required to achieve a reasonable reaction rate, especially in the absence of a highly active catalyst. However, excessively high temperatures can lead to the decomposition of (Boc)₂O and the formation of byproducts. Typical reaction temperatures range from room temperature to refluxing conditions of the chosen solvent.
Pressure: The N-Boc protection is typically carried out at atmospheric pressure.
Stoichiometry: The stoichiometry of the reactants is another important factor. An excess of (Boc)₂O is often used to ensure complete conversion of the aniline. The amount of catalyst, when used, is typically in the range of 1-10 mol%.
The following table summarizes typical reaction conditions for the N-Boc protection of anilines with varying electronic properties, providing a basis for optimizing the synthesis of this compound.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| DMAP | THF | Room Temp. - 40 | >90 | fishersci.co.uk |
| La(NO₃)₃·6H₂O | Solvent-free | Room Temp. | ~95 | fishersci.co.uk |
| Amberlite-IR 120 | Solvent-free | Room Temp. | >95 | |
| None | Water | 80-100 | ~90 | semanticscholar.org |
| None | Solvent-free | 60-80 | >90 | thieme-connect.de |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance.
Utilization of Sustainable Reagents and Solvents
The use of (Boc)₂O as the Boc-donating reagent is well-established, but its synthesis can involve hazardous materials like phosgene. orgsyn.org Research into greener alternatives is ongoing.
From a solvent perspective, the use of water, glycerol, or solvent-free conditions for the N-Boc protection step significantly improves the greenness of the process by reducing volatile organic compound (VOC) emissions and simplifying purification. thieme-connect.deresearchgate.netresearchgate.net
Atom Economy and Waste Reduction Strategies
The N-Boc protection of an amine with (Boc)₂O has an inherently poor atom economy, as tert-butanol (B103910) and carbon dioxide are generated as byproducts. primescholars.com The atom economy can be calculated as follows:
Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%
For the reaction of 4-iodo-2-nitroaniline with (Boc)₂O, a significant portion of the reactant mass is not incorporated into the final product.
Waste reduction strategies focus on:
Catalyst Recycling: The use of heterogeneous or recyclable catalysts, such as solid-supported acids or Lewis acids, minimizes waste. organic-chemistry.org
Solvent Recycling: When organic solvents are necessary, choosing solvents that can be easily recovered and reused is a key consideration.
Minimizing Purification Steps: Developing highly selective reactions that yield pure products directly reduces the need for energy- and solvent-intensive purification methods like column chromatography.
Scalability and Industrial Relevance of this compound Production
The scalability of the synthesis of this compound is a critical factor for its industrial application. While many laboratory-scale procedures have been developed, transitioning to large-scale production presents several challenges. acs.org
Heat Management: The N-Boc protection reaction can be exothermic, especially when using highly active catalysts. Effective heat management is crucial on a large scale to prevent runaway reactions and ensure product quality.
Mixing: Ensuring efficient mixing of reactants, especially in heterogeneous or solvent-free systems, is essential for consistent reaction rates and yields.
Purification: On an industrial scale, purification methods like crystallization are preferred over chromatography. Developing a process that yields a product that can be easily purified by crystallization is a key objective.
The development of robust, safe, and cost-effective processes for the large-scale synthesis of this compound is an active area of research in process chemistry. The use of continuous flow reactors is also being explored to improve safety, efficiency, and scalability.
Chemical Reactivity and Transformation Pathways of Tert Butyl 4 Iodo 2 Nitrophenyl Carbamate
Reactivity of the Aromatic Ring in Tert-butyl (4-iodo-2-nitrophenyl)carbamate
The aromatic core of this compound is rich in functionality, enabling a diverse array of reactions. The carbon-iodine bond serves as a key site for metal-catalyzed cross-coupling reactions, while the electron-deficient nature of the ring, enhanced by the nitro group, influences its susceptibility to other transformations.
Palladium-Catalyzed Cross-Coupling Reactions at the Iodo Position
The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-4 position with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the aryl iodide with a boronic acid or its ester derivative. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system. These conditions are generally mild enough to preserve the Boc-protecting group and the nitro functionality.
| Coupling Partner | Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Tert-butyl (2-nitro-4-phenylphenyl)carbamate |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | Tert-butyl (4-(4-methoxyphenyl)-2-nitrophenyl)carbamate |
| Pyrimidine-5-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Tert-butyl (2-nitro-4-(pyrimidin-5-yl)phenyl)carbamate |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This transformation is co-catalyzed by palladium and copper salts and requires a base, typically an amine, which can also serve as the solvent.
| Coupling Partner | Catalyst System | Base | Solvent | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Tert-butyl (2-nitro-4-(phenylethynyl)phenyl)carbamate |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | Tert-butyl (2-nitro-4-((trimethylsilyl)ethynyl)phenyl)carbamate |
| Propargyl alcohol | Pd(dppf)Cl₂ / CuI | DIPA | Acetonitrile (B52724) | Tert-butyl (4-(3-hydroxyprop-1-yn-1-yl)-2-nitrophenyl)carbamate |
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The regioselectivity of the addition to the alkene is influenced by the nature of the alkene substituent.
| Coupling Partner | Catalyst | Base | Solvent | Product |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | Tert-butyl (2-nitro-4-styrylphenyl)carbamate |
| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Ethyl (E)-3-(4-((tert-butoxycarbonyl)amino)-3-nitrophenyl)acrylate |
| N-vinylpyrrolidone | Pd(dba)₂ / P(o-tol)₃ | NaOAc | DMA | Tert-butyl (2-nitro-4-(1-(2-oxopyrrolidin-1-yl)vinyl)phenyl)carbamate |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for aryl halides, particularly when the aromatic ring is activated by strong electron-withdrawing groups, such as the nitro group present in this compound. nih.gov The nitro group, being ortho to the iodine atom, strongly activates the C-4 position towards nucleophilic attack. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. nih.gov While palladium-catalyzed cross-coupling reactions are more commonly reported for this substrate, SNAr provides an alternative, metal-free approach to introduce nucleophiles at the C-4 position. Potential nucleophiles for this transformation include alkoxides, thiolates, and amines. The outcome of the reaction can be competitive with other reactive sites on the molecule and is dependent on the reaction conditions and the nature of the nucleophile.
Reduction of the Nitro Group to Amine Functionality
The nitro group of this compound can be selectively reduced to an amine, yielding tert-butyl (2-amino-4-iodophenyl)carbamate. This transformation is a crucial step in the synthesis of various heterocyclic compounds, such as benzimidazoles, by providing two adjacent reactive functionalities. The choice of reducing agent is critical to avoid the simultaneous reduction of the iodo group or cleavage of the Boc-carbamate.
Common methods for this reduction include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Careful control of reaction conditions is necessary to prevent dehalogenation.
Metal-Acid Systems: Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in ethanol (B145695) or ethyl acetate (B1210297) (SnCl₂·2H₂O) are effective for this transformation. These methods are often preferred for their chemoselectivity.
Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst such as Pd/C.
| Reagent | Solvent | Key Features |
| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | High chemoselectivity, mild conditions. |
| Fe / NH₄Cl | Ethanol / Water | Cost-effective and efficient for large-scale synthesis. |
| H₂ (g), Pd/C | Methanol (B129727) / THF | Requires careful monitoring to avoid deiodination. |
Other Metal-Catalyzed Transformations
While palladium-catalyzed cross-coupling reactions are the most prominent transformations at the iodo position, other metal-catalyzed reactions can be envisaged. The field of C-H activation and functionalization, for instance, has seen significant advancements. acs.orgresearchgate.netresearchgate.net For aniline (B41778) and N-protected aniline derivatives, transition-metal-catalyzed C-H functionalization reactions, often directed by the amine or a protecting group, have been developed to introduce various substituents at the ortho position. researchgate.netresearchgate.netacsgcipr.org However, in the case of this compound, the presence of the highly reactive iodo group means that C-H activation pathways are generally outcompeted by cross-coupling reactions at the C-I bond. As such, specific examples of C-H activation on this particular substrate are not prevalent in the literature.
Reactivity of the Carbamate (B1207046) Moiety
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to clean removal under specific, often acidic, conditions.
Selective Deprotection Strategies
The removal of the Boc group from this compound or its derivatives unveils the free amine, 4-iodo-2-nitroaniline (B1312708), which can then participate in further synthetic transformations. The deprotection strategy must be chosen carefully to avoid unintended side reactions involving the nitro or iodo groups.
Acidic Deprotection: This is the most common method for Boc group removal. fishersci.co.ukacsgcipr.orgmasterorganicchemistry.com Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used. fishersci.co.ukmasterorganicchemistry.com The reaction proceeds via the formation of a tert-butyl cation, which is subsequently scavenged by the counter-ion or the solvent.
| Reagent | Solvent | Temperature | Key Features |
| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp | Fast and efficient, volatile byproducts. masterorganicchemistry.com |
| Hydrochloric acid (HCl) | Dioxane / Methanol | Room Temp | Forms the hydrochloride salt of the amine. fishersci.co.uk |
| Oxalyl chloride / Methanol | Methanol | Room Temp | A mild method that proceeds rapidly for electron-deficient anilines. nih.gov |
Thermal Deprotection: The Boc group can also be removed by heating, often in a high-boiling point solvent or under neat conditions. acsgcipr.orgresearchgate.net This method avoids the use of strong acids, which can be advantageous for acid-sensitive substrates. Recent studies have demonstrated the efficacy of thermal deprotection in continuous flow reactors, allowing for precise temperature control and improved selectivity. acs.orgnih.gov The thermolytic deprotection of N-Boc anilines can be achieved in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or even water at elevated temperatures. researchgate.netacsgcipr.org
Basic Deprotection: While less common, as the Boc group is generally stable to basic conditions, some methods for base-mediated deprotection have been reported, particularly for N-Boc derivatives of heteroarenes or activated anilines. researchgate.netnih.gov For instance, refluxing in aqueous methanolic potassium carbonate has been shown to be effective for certain substrates. researchgate.net This approach can be useful when acidic and thermal methods are incompatible with other functional groups in the molecule.
Transformations Involving the Carbamate Nitrogen
The carbamate nitrogen in this compound is central to its function as a protected amine, and its transformations primarily revolve around deprotection and, in some cases, direct functionalization.
The most fundamental transformation is the cleavage of the tert-butoxycarbonyl (Boc) group to liberate the free amine. This deprotection is typically achieved under acidic conditions. A variety of reagents can be employed for this purpose, with the choice often depending on the sensitivity of other functional groups within the molecule. Mild and selective reagents are often preferred to avoid unwanted side reactions. For instance, aqueous phosphoric acid has been demonstrated as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, offering high yields and convenient workup while tolerating other functional groups like benzyl (B1604629) esters and TBDMS ethers. organic-chemistry.org
Conversely, the carbamate linkage shows considerable stability under certain reductive conditions. For example, the reduction of the ortho-nitro group to an amino group can be achieved while leaving the Boc group intact. A study on the synthesis of tert-butyl (2-aminophenyl)carbamate from its nitro precursor utilized hydrazine hydrate (B1144303) with an iron(III) chloride catalyst in methanol. nih.gov This reaction proceeded in excellent yield, demonstrating that the carbamate nitrogen is resilient to these specific reduction conditions, a crucial feature for sequential functionalization. nih.gov
Direct functionalization of the carbamate nitrogen, such as N-alkylation, is less common due to the steric hindrance from the Boc group and the delocalization of the nitrogen lone pair into the carbonyl. However, under strongly basic conditions, the carbamate proton can be abstracted. It has been shown that N-Boc carbamates can be lithiated on the nitrogen using strong bases like n-butyllithium (n-BuLi), forming a lithium reagent that can then react with electrophiles. researchgate.net This provides a pathway for direct N-functionalization, although it requires careful control of reaction conditions to ensure selectivity.
Table 1: Selected Reagents for Boc-Carbamate Deprotection
| Reagent System | Conditions | Selectivity/Notes | Reference |
|---|---|---|---|
| Aqueous Phosphoric Acid | Mild heating | Tolerates Cbz carbamates, benzyl esters, TBDMS ethers. Environmentally benign. | organic-chemistry.org |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temp. | Common and effective, but strongly acidic. | |
| Magic Blue (MB•+) / Triethylsilane | Mild conditions | Catalytically facilitates C-O bond cleavage. Sacrificial silane (B1218182) accelerates the reaction. | organic-chemistry.org |
| Thionyl Chloride (SOCl₂) | Room Temperature | Can convert tert-butyl esters to acid chlorides; may affect carbamates similarly under certain conditions. | organic-chemistry.org |
Interplay of Functional Groups and Ortho-Effects on Reactivity
The reactivity of this compound is a complex interplay of the electronic and steric properties of its substituents. The nitro group at the ortho position and the iodo group at the para position to the carbamate profoundly influence the chemical behavior of the aromatic ring.
The "ortho effect" is a well-documented phenomenon in organic chemistry where a group at the ortho position influences a nearby reaction center through steric hindrance and/or electronic interactions. sigmaaldrich.com In this molecule, the nitro group exerts a powerful ortho effect. Electronically, the nitro group is strongly electron-withdrawing (-I, -M effects), which significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, this same property makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of a nitro group ortho or para to a leaving group dramatically increases the rate of SNAr reactions by stabilizing the intermediate Meisenheimer complex.
The carbamate group, -NHBoc, acts as an ortho, para-director in electrophilic substitutions due to the lone pair on the nitrogen. However, its large steric bulk can hinder reactions at the ortho position (position 3). Furthermore, the electronic character of the carbamate can be modulated; while generally electron-donating, its interaction with the adjacent nitro group complicates its effect.
This intricate balance of effects dictates the molecule's reactivity:
Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated towards nucleophilic attack. The primary sites for attack would be the carbon bearing the iodo group (position 4) and the carbon at position 6, both of which are activated by the ortho/para nitro group.
Electrophilic Aromatic Substitution: This is generally disfavored due to the powerful deactivating effect of the nitro group.
Metal-Catalyzed Cross-Coupling: The C-I bond is the primary site for these reactions, allowing for the construction of more complex molecular architectures.
Multi-Step Synthesis and Cascade Reactions Utilizing this compound as a Key Intermediate
This compound is not typically a final product but rather a crucial intermediate in multi-step synthetic sequences. Its structure allows for a series of selective transformations, making it a versatile building block for complex nitrogen-containing aromatic compounds.
A common synthetic strategy involves the initial preparation of the intermediate itself, followed by sequential modification of its functional groups. For instance, a synthetic pathway analogous to one reported for a similar compound would start with the Boc protection of 4-iodo-2-nitroaniline. nih.gov This key intermediate, this compound, can then be used in several ways.
One major pathway involves the reduction of the nitro group. As previously noted, this reduction can be performed selectively to yield tert-butyl (2-amino-4-iodophenyl)carbamate. nih.gov This new bifunctional intermediate possesses a nucleophilic amino group and an iodo group ready for cross-coupling. This sequence is highly valuable for the synthesis of substituted benzimidazoles and other fused heterocyclic systems. For example, the resulting diamine derivative can undergo condensation with various reagents.
A representative synthetic sequence is outlined below:
Formation of the Intermediate: 4-iodo-2-nitroaniline is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to protect the aniline nitrogen, yielding this compound.
Nitro Group Reduction: The intermediate is subjected to selective reduction (e.g., using Fe/NH₄Cl, H₂/Pd-C, or SnCl₂) to give tert-butyl (2-amino-4-iodophenyl)carbamate. The Boc group remains intact.
Further Functionalization: This product can then be elaborated in multiple ways:
Heterocycle Formation: Intramolecular cyclization or condensation with aldehydes, carboxylic acids, or their derivatives can lead to the formation of 4-iodo-benzimidazole derivatives. nih.gov
Cross-Coupling: The iodo group can be used in Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce aryl, alkynyl, or amino substituents, respectively.
Deprotection and Diazotization: Removal of the Boc group followed by diazotization of the resulting aniline could be used to introduce other functionalities.
While cascade reactions starting directly from this compound are not widely documented, its derivatives are prime candidates for such processes. After reduction of the nitro group and a subsequent reaction at the iodo position (e.g., Sonogashira coupling to introduce an alkyne), the resulting molecule would be set up for a potential intramolecular cyclization cascade.
Strategic Applications of Tert Butyl 4 Iodo 2 Nitrophenyl Carbamate in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The strategic placement of the nitro, iodo, and protected amine functionalities on the benzene (B151609) ring makes Tert-butyl (4-iodo-2-nitrophenyl)carbamate an ideal starting material for the synthesis of various nitrogen-containing heterocyclic scaffolds. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions, while the iodine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, typically through transition-metal-catalyzed cross-coupling reactions.
The utility of this compound is well-demonstrated in the synthesis of indoles, benzimidazoles, and quinolines, which are core structures in many pharmaceuticals and functional materials.
Indole (B1671886) Scaffolds: The synthesis of indoles from this compound can be envisioned through a multi-step sequence. A key strategy involves the reductive cyclization of o-nitrostyrene derivatives. researchgate.netbeilstein-journals.org The target compound can first undergo a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki reaction, at the C-4 iodo position to install a vinyl or substituted vinyl group. The resulting o-nitrostyrene derivative can then be subjected to reductive cyclization conditions, often using reagents like carbon monoxide with a palladium catalyst, to construct the indole ring system. beilstein-journals.org
Benzimidazole (B57391) Scaffolds: Benzimidazoles are readily synthesized from ortho-phenylenediamine precursors. This compound serves as a masked ortho-diamine. The synthetic sequence begins with the reduction of the nitro group to an amine, yielding a tert-butyl (2-amino-4-iodophenyl)carbamate intermediate. This derivative can then undergo cyclization. A particularly efficient, transition-metal-free method involves the reaction of such 2-iodoaniline (B362364) derivatives with various nitriles in the presence of a strong base like potassium tert-butoxide (KOtBu) to form the benzimidazole ring. rsc.org This approach highlights how the iodine atom, after the initial reduction step, can participate directly in the cyclization process.
Quinoline (B57606) Scaffolds: The synthesis of quinolines can be achieved via classic reactions like the Doebner synthesis, which utilizes anilines, pyruvic acid, and aldehydes. nih.gov The necessary aniline (B41778) precursor, tert-butyl (2-amino-4-iodophenyl)carbamate, is directly accessible from the title compound by selective reduction of the nitro group. This substituted aniline can then be condensed with pyruvic acid and a chosen aldehyde under acidic conditions to generate a 4-carboxy-quinoline skeleton, with the iodine and Boc-protected amine functionalities retained at positions 6 and 8, respectively, for further elaboration.
Table 1: Synthetic Pathways to Heterocyclic Scaffolds
| Target Scaffold | Key Intermediate | Synthetic Strategy | Relevant Reactions |
|---|---|---|---|
| Indole | tert-Butyl (4-vinyl-2-nitrophenyl)carbamate | Cross-coupling followed by reductive cyclization | Heck/Suzuki Coupling, Pd-catalyzed Reductive Carbonylation |
| Benzimidazole | tert-Butyl (2-amino-4-iodophenyl)carbamate | Nitro reduction followed by base-promoted cyclization | Fe/HCl or H₂/Pd Reduction, KOtBu-promoted Cyclization with Nitriles rsc.org |
| Quinoline | tert-Butyl (2-amino-4-iodophenyl)carbamate | Nitro reduction followed by multicomponent reaction | Doebner Synthesis nih.gov |
Beyond the synthesis of fundamental five- and six-membered heterocycles, this compound is a precursor for more complex fused ring systems. Fused systems are formed when two or more rings share two atoms, while bridged systems share three or more atoms. The reactivity of the title compound can be harnessed to construct such frameworks through intramolecular cyclization strategies.
After the initial reduction of the nitro group to an amine, the resulting aniline can be functionalized. For example, acylation of the newly formed amino group with a molecule containing a terminal alkene, followed by an intramolecular Heck reaction, could facilitate the formation of a new ring fused to the original benzene ring. The iodine atom at C-4 provides the necessary electrophilic site for the palladium-catalyzed cyclization. While specific literature examples for this exact substrate are not abundant, the principles of intramolecular cross-coupling reactions are well-established and represent a powerful tool for building complex, polycyclic architectures from appropriately substituted precursors.
Precursor in the Synthesis of Biologically Active Molecules and Drug Candidates
The true value of a synthetic building block is realized in its ability to facilitate the synthesis of molecules with practical applications, particularly pharmaceuticals. The heterocyclic scaffolds derived from this compound are privileged structures in medicinal chemistry, appearing in numerous drug candidates.
Histone deacetylases (HDACs) are important epigenetic regulators and are validated targets for cancer therapy. A specific class of HDAC inhibitors features a 2'-aminoanilide scaffold. Research has shown that novel benzene-based 2'-aminoanilides bearing a tert-butylcarbamate (B1260302) group act as effective HDAC inhibitors, inducing apoptosis and exhibiting antiproliferative activity in various cancer cell lines. nih.gov
The synthesis of these inhibitors relies on a 2-aminoaniline core structure. This compound is an ideal precursor for this. Reduction of its nitro group provides a tert-butyl (2-amino-4-iodophenyl)carbamate intermediate. nih.gov This intermediate is a substituted 2-aminoaniline, perfectly primed for elaboration into the final HDAC inhibitor. The amino group can be acylated, and the iodine atom provides a site for introducing the "zinc-binding group" characteristic of many HDAC inhibitors, often via Sonogashira or Suzuki coupling reactions. The presence of the tert-butylcarbamate moiety in the final structure is also noted as a feature of these reported inhibitors. nih.gov
Protein kinases are another critical class of drug targets, particularly in oncology. Many kinase inhibitors are built upon heterocyclic frameworks such as quinoline and benzimidazole. Since this compound is a proficient precursor for these specific scaffolds, it serves as a valuable starting point in the development of new kinase inhibitors. rsc.orgnih.gov
The synthetic routes established in section 4.1.1 allow for the creation of diverse libraries of substituted benzimidazoles and quinolines. By varying the reaction partners (e.g., different nitriles for benzimidazole synthesis or different aldehydes for quinoline synthesis), chemists can generate a wide range of analogues for structure-activity relationship (SAR) studies. The iodine atom can be further functionalized at a late stage to fine-tune the pharmacological properties of the potential drug candidate. This modularity makes the title compound a strategic asset in discovery programs targeting kinases and other enzyme modulators.
While direct use of this compound in completed total syntheses of natural products is not widely documented, its structural features make it a highly attractive building block for such endeavors. Total synthesis often requires the assembly of complex fragments and the introduction of functional groups in a controlled and selective manner.
The compound offers three distinct points of reactivity that can be addressed with high chemoselectivity:
The Iodo Group: Ideal for palladium-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds, allowing for the attachment of complex side chains or the formation of larger ring systems.
The Nitro Group: Can be reduced to an amine, which can then be used for amide bond formation, cyclizations, or as a directing group.
The Boc-Protected Amine: A stable protecting group that can be removed under acidic conditions at a later stage of the synthesis to reveal a primary amine for further functionalization.
This orthogonal reactivity allows for its incorporation into a synthetic route where different parts of the molecule can be built out sequentially without interfering with other functional groups. The iodo group is particularly useful for late-stage functionalization, a powerful strategy in total synthesis to create analogues of the natural product.
Contributions to Methodological Advancements in Transition Metal Catalysis
The presence of an iodine atom on the aromatic ring of this compound makes it a prime candidate for a variety of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a well-established reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis.
Palladium-catalyzed cross-coupling reactions, in particular, are a cornerstone of synthetic chemistry. Tert-butyl carbamate (B1207046) itself has been investigated in palladium-catalyzed reactions with various aryl halides to produce N-Boc-protected anilines sigmaaldrich.com. This suggests that this compound could readily participate in similar transformations. The general scheme for such a reaction would involve the coupling of the aryl iodide with a suitable partner, such as a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling).
The nitro group and the Boc-protected amine ortho to the iodine atom can exert electronic and steric influences on the reactivity of the C-I bond, potentially leading to novel selectivities or reaction rates. Following a cross-coupling reaction, the nitro group can be readily reduced to an amine, and the Boc-protecting group can be removed under acidic conditions. This unmasks two additional points for further functionalization, making the resulting products valuable scaffolds for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
A hypothetical reaction cascade could involve an initial Sonogashira coupling to introduce an alkyne substituent, followed by reduction of the nitro group and deprotection of the amine. The resulting 1,2-diaminoalkynylbenzene derivative could then undergo intramolecular cyclization to form substituted benzimidazoles, a privileged scaffold in medicinal chemistry. The ability to perform a sequence of reactions on this versatile substrate highlights its potential contribution to the development of new synthetic methodologies.
Table 1: Potential Transition-Metal-Catalyzed Reactions with this compound
| Reaction Type | Coupling Partner | Potential Product Class |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Biaryls, Stilbenes |
| Heck Coupling | Alkene | Substituted Alkenes |
| Sonogashira Coupling | Terminal Alkyne | Aryl Alkynes |
| Buchwald-Hartwig Amination | Amine | Di- and Tri-substituted Anilines |
| Stille Coupling | Organostannane | Substituted Aromatics |
Applications in Material Science and Polymer Chemistry
The multifunctional nature of this compound also suggests its utility as a building block for novel materials and polymers. The combination of a polymerizable handle (after suitable modification) and functional groups that can be chemically altered post-polymerization is a key strategy in the design of advanced materials.
While there is no direct evidence of this compound being used as a monomer precursor, its structure allows for its conversion into a polymerizable derivative. For instance, a palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira reaction, could be employed to introduce a vinyl or ethynyl (B1212043) group. This newly installed polymerizable group would allow the molecule to act as a monomer in various polymerization techniques, including radical, cationic, or coordination polymerization.
The nitro and Boc-protected amine functionalities would initially be carried into the polymer chain. Post-polymerization, these groups could be modified to tune the properties of the resulting polymer. For example, the reduction of the nitro groups to amines would introduce basic sites, which could alter the polymer's solubility, thermal stability, and ability to coordinate with metal ions. The deprotection of the Boc-carbamate would provide another set of free amines, further increasing the functional group density of the polymer. This approach allows for the synthesis of polymers with tailored properties for applications such as gas separation membranes, catalysts, or drug delivery systems.
The synthesis of conjugated polymers for opto-electronic applications often relies on the use of aromatic building blocks that can be linked together to form an extended π-system. The iodo-substituted aromatic core of this compound makes it a potential precursor for such materials.
Through transition-metal-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation, this molecule could be copolymerized with other aromatic monomers to create conjugated polymers. The nitro group, being strongly electron-withdrawing, would significantly influence the electronic properties of the resulting polymer, such as its electron affinity and band gap. This is a crucial aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Following polymerization, the nitro groups could be chemically reduced to electron-donating amino groups. This transformation would dramatically alter the electronic character of the polymer, potentially shifting its absorption and emission spectra, and changing its charge transport properties. The ability to chemically modify the electronic nature of the polymer backbone after its formation is a powerful tool for fine-tuning the performance of opto-electronic devices. While this specific monomer has not been reported in the literature for this purpose, the strategy of using nitro-containing monomers and their subsequent reduction is a known approach in the field of conjugated polymers.
Mechanistic Investigations of Reactions Involving Tert Butyl 4 Iodo 2 Nitrophenyl Carbamate
Elucidation of Reaction Mechanisms for Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in Tert-butyl (4-iodo-2-nitrophenyl)carbamate serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanism of these transformations, such as the Suzuki-Miyaura coupling, generally follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The initial and often rate-determining step is the oxidative addition of the aryl iodide to a low-valent palladium(0) species. mdpi.comchemrxiv.org In this step, the palladium center inserts into the carbon-iodine bond, forming a square planar palladium(II) intermediate. The rate and success of this step are influenced by the nature of the phosphine (B1218219) ligands on the palladium catalyst and the electronic properties of the aryl iodide. For electron-deficient aryl halides like this compound, the oxidative addition is generally facile. nih.gov Computational studies on related systems suggest that the mechanism of oxidative addition can be influenced by the ligand, with bulky monodentate ligands potentially favoring a three-centered transition state. nih.gov
Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the palladium(II) center, displacing the halide. libretexts.orgharvard.edu This step is often facilitated by a base, which activates the organoboron species. The final step is reductive elimination , where the two organic groups on the palladium(II) center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst for the next cycle. libretexts.orgmit.edu
Mechanistic Pathways of Nitro Group Transformations
The nitro group of this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds typically proceeds in a stepwise manner, involving the formation of nitroso and hydroxylamine (B1172632) intermediates. rsc.orgnih.gov
Understanding Nucleophilic and Electrophilic Substitution Processes
The aromatic ring of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being dictated by the electronic nature of the existing substituents.
Nucleophilic aromatic substitution (SNA_r) is particularly relevant for this compound due to the presence of the strongly electron-withdrawing nitro group. This group, being ortho to the carbamate (B1207046) and para to the iodine, activates the ring towards attack by nucleophiles. The mechanism generally proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing a leaving group (in this case, potentially the iodine), forming a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized, particularly onto the nitro group, which stabilizes the complex and facilitates the subsequent elimination of the leaving group to afford the substituted product.
Electrophilic aromatic substitution (EAS) on this ring system is less common due to the deactivating nature of the nitro and iodo substituents. However, if forced, the directing effects of the substituents would determine the position of the incoming electrophile. The carbamate group is an ortho, para-director, while the nitro group is a meta-director, and the iodo group is also an ortho, para-director, albeit a deactivating one. The interplay of these directing effects would lead to a complex mixture of products, with substitution likely occurring at the positions least deactivated.
Kinetic and Thermodynamic Studies of this compound Reactivity
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, general principles can be applied.
For palladium-catalyzed cross-coupling reactions , kinetic studies on similar aryl iodides have shown that the oxidative addition step is often the rate-determining step of the catalytic cycle. mdpi.com The reaction rate is typically first order in both the aryl halide and the palladium catalyst. The activation energy for the Suzuki-Miyaura coupling of 4-iodoacetophenone, a related compound, has been determined to be approximately 63 kJ/mol. mdpi.com
Regarding nitro group reduction , the kinetics are dependent on the reducing agent and the reaction conditions. Studies on the fragmentation of related nitrobenzyl carbamates following reduction have shown that the stability of the intermediate hydroxylamine can be influenced by the pH and the presence of other substituents on the aromatic ring. rsc.orgresearchgate.net
Isotopic Labeling Studies for Reaction Pathway Delineation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. While no specific isotopic labeling studies have been found for this compound, such experiments could provide definitive evidence for the proposed mechanistic pathways.
For instance, in palladium-catalyzed cross-coupling reactions , using a deuterated organometallic reagent could help to confirm the mechanism of the transmetalation and reductive elimination steps. Observing the position of the deuterium (B1214612) in the final product would provide insight into the stereochemistry and regiochemistry of these processes. sci-hub.se
In the study of nitro group transformations , using ¹⁵N-labeled this compound would allow for the tracking of the nitrogen atom throughout the reduction process, confirming the stepwise reduction pathway and potentially identifying any nitrogen-based byproducts.
For nucleophilic aromatic substitution , a kinetic isotope effect study using a substrate labeled with a heavier isotope at the carbon bearing the iodine could help to determine whether the C-I bond is broken in the rate-determining step, thus distinguishing between a stepwise Meisenheimer complex mechanism and a concerted process.
Computational Chemistry and Theoretical Studies on Tert Butyl 4 Iodo 2 Nitrophenyl Carbamate
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms and the rotational flexibility of bonds in tert-butyl (4-iodo-2-nitrophenyl)carbamate are fundamental to its chemical behavior. Computational methods offer a powerful lens to explore these features.
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations are instrumental in determining the optimized geometry and electronic structure of this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations due to its balance of accuracy and computational cost. Specifically, the B3LYP functional combined with a basis set like 6-311++G(d,p) is well-suited for handling the diverse atomic composition of the molecule, including the heavy iodine atom. mdpi.com
These calculations would typically begin with the construction of an initial molecular model. The geometry is then optimized to find the lowest energy structure, which corresponds to the most stable arrangement of the atoms. Key structural parameters that can be derived from these calculations include:
Bond Lengths: The distances between adjacent atoms. For instance, the calculations would provide the lengths of the C-I, C-N, N-O, and the various bonds within the carbamate (B1207046) and phenyl groups.
Bond Angles: The angles formed by three connected atoms, which define the molecule's shape.
Dihedral Angles: The rotational angles between four connected atoms, which are critical for understanding the molecule's conformational possibilities.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can also be used for higher accuracy, though at a greater computational expense. These methods are particularly useful for refining the electronic properties and interaction energies within the molecule.
Conformational Landscape and Energy Minimization
The presence of several rotatable bonds in this compound, particularly around the carbamate group and its connection to the phenyl ring, gives rise to a complex conformational landscape. A systematic conformational search is necessary to identify the various low-energy conformers and the global minimum energy structure.
This process involves systematically rotating the flexible dihedral angles and performing energy minimization for each resulting conformation. The potential energy surface can then be mapped to visualize the relative energies of different conformers and the energy barriers for interconversion. The bulky tert-butyl group and the nitro group are expected to play a significant role in dictating the preferred conformations due to steric hindrance. The most stable conformer(s) are those that minimize these steric clashes while optimizing electronic interactions.
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound are key to understanding its reactivity. Computational methods provide a suite of descriptors that quantify these properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom of the carbamate.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The LUMO is expected to be centered on the electron-deficient nitro group and the carbon atoms of the phenyl ring attached to the nitro and iodo groups.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
| Orbital | Description | Predicted Location of Highest Density |
| HOMO | Highest Occupied Molecular Orbital | Phenyl ring, Carbamate nitrogen |
| LUMO | Lowest Unoccupied Molecular Orbital | Nitro group, Phenyl ring carbons |
Electrostatic Potential Surface and Charge Distribution Analysis
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.
Negative Potential (Red/Yellow): Regions of negative potential indicate an excess of electrons and are susceptible to electrophilic attack. These are expected to be found around the oxygen atoms of the nitro and carbamate groups.
Positive Potential (Blue): Regions of positive potential indicate a deficiency of electrons and are prone to nucleophilic attack. These are likely to be located around the hydrogen atoms of the carbamate and the carbon atom attached to the iodine.
Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by assigning partial charges to each atom in the molecule. This provides a more detailed picture of the electronic effects of the various functional groups.
Prediction of Reaction Pathways and Transition State Geometries
Computational chemistry can be used to model potential reaction pathways involving this compound. This is particularly useful for understanding its role as an intermediate in multi-step syntheses.
By modeling the interaction of the molecule with various reagents, it is possible to calculate the geometries of the transition states for different potential reactions. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For example, in a nucleophilic aromatic substitution reaction where the iodine atom is replaced, computational methods can be used to:
Model the approach of the nucleophile to the carbon atom bearing the iodine.
Calculate the structure and energy of the transition state for this step.
Determine the energy of the resulting product.
Rationalization of Selectivity and Regioselectivity in Chemical Transformations
At present, there are no published computational investigations specifically detailing the selectivity and regioselectivity of this compound. However, the application of theoretical methods, most prominently Density Functional Theory (DFT), can offer significant predictive power in this area. The molecule's structure, featuring a potent electron-withdrawing nitro group and a sterically demanding, electron-donating tert-butoxycarbonylamino (Boc) group, presents multiple avenues for chemical reactions.
Computational modeling stands as a key tool for rationalizing the outcomes of various chemical transformations. In the context of nucleophilic aromatic substitution (SNA_r) reactions, the positions ortho and para to the nitro group are electronically activated for nucleophilic attack. DFT calculations can generate a precise map of the molecule's electrostatic potential surface, pinpointing the most electron-deficient carbon atoms on the aromatic ring and thereby predicting the most probable sites for substitution.
Moreover, theoretical calculations can determine the transition state energies for competing reaction pathways, offering a quantitative foundation for understanding regioselectivity. For instance, a computational exploration of the reaction with a nucleophile would involve modeling the formation of the Meisenheimer complex at various positions on the phenyl ring. The calculated activation barriers for each potential pathway would then indicate the kinetically favored product.
Beyond SNA_r reactions, the carbamate functional group itself is a potential site for reaction. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, which could lead to the cleavage of the Boc protecting group. Computational analyses of related nitrophenyl carbamates have successfully rationalized their deprotection rates under varying pH conditions. researchgate.net Similar DFT calculations for this compound could be employed to compare the activation energy for a nucleophilic attack on the aromatic ring versus the carbamate carbonyl, thus predicting the chemoselectivity of a given reaction.
A hypothetical computational workflow to predict regioselectivity is detailed below.
| Parameter | Computational Method | Predicted Outcome for this compound |
|---|---|---|
| Ground State Electronic Properties | DFT (e.g., B3LYP/6-31G*) | Calculation of partial atomic charges and mapping of the electrostatic potential would identify electrophilic centers. The carbon atoms ortho and para to the nitro group are anticipated to be highly electrophilic. |
| Reaction Pathway Modeling | Transition State Searching Algorithms (e.g., QST2/QST3) | This would identify the transition state structures for nucleophilic attack at different positions on the aromatic ring. |
| Activation Energy Calculation | DFT Energy Calculations | The pathway exhibiting the lowest activation energy barrier would correspond to the major regioisomer formed under kinetic control. |
Solvation Effects and Intermolecular Interactions
The surrounding solvent environment critically influences the reactivity, stability, and conformational preferences of this compound. While specific computational studies on its solvation behavior are not available, established computational techniques can provide valuable insights.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), can approximate the effect of a solvent by treating it as a continuous dielectric medium. Such calculations can predict how the polarity of the solvent medium modulates the electronic structure and geometry of the solute. For a polar molecule like this compound, it is expected that an increase in solvent polarity would stabilize both the ground state and any polar transition states.
For a more granular view, explicit solvation models, typically used in molecular dynamics (MD) simulations, can be employed. An MD simulation of this compound in a system of water molecules, for example, would elucidate specific intermolecular interactions, such as hydrogen bonding between the nitro or carbamate groups and the surrounding water. These simulations are also adept at exploring the molecule's conformational landscape in solution, identifying the most stable conformers and the energetic barriers between them.
In the solid state, intermolecular interactions can also be analyzed computationally. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be utilized to identify and characterize non-covalent forces like hydrogen bonds, halogen bonds (involving the iodine atom), and van der Waals interactions, which collectively govern the crystal packing arrangement.
The table below summarizes how computational methods could be applied to investigate solvation and intermolecular interactions.
| Phenomenon | Computational Method | Potential Insights for this compound |
|---|---|---|
| Bulk Solvation Effects | Implicit Solvation Models (e.g., PCM, SMD) | Prediction of variations in stability and reactivity across different solvents. |
| Specific Solute-Solvent Interactions | Explicit Solvation (Molecular Dynamics) | Identification of hydrogen bonding sites and the detailed structure of the solvation shell. |
| Intermolecular Interactions in Crystal Lattice | QTAIM, NCI analysis | Characterization of the non-covalent interactions that direct the solid-state architecture. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Derivatives (if applicable)
Although specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies for derivatives of this compound have not been published, these computational approaches are highly pertinent for predicting the biological activities or physicochemical properties of a series of its analogs.
QSAR and QSPR models aim to establish a mathematical correlation between the chemical structure of a group of compounds and a particular property, such as biological activity or toxicity. mdpi.comnih.gov For a hypothetical series of derivatives of this compound, where the iodo or nitro functionalities are systematically varied, a QSAR study could be formulated to predict their potential biological effects.
A typical workflow for such an investigation would include:
Data Set Assembly: A collection of derivatives with experimentally determined biological activities would be gathered.
Descriptor Calculation: A comprehensive set of molecular descriptors for each compound would be computed. These descriptors fall into several categories:
Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies. For nitroaromatic compounds, the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) often shows a correlation with toxicity. researchgate.netnih.gov
Steric Descriptors: Including molecular volume, surface area, and various conformational indices.
Hydrophobic Descriptors: Primarily the LogP (octanol-water partition coefficient).
Topological Descriptors: Indices that numerically describe the molecular connectivity.
Model Building: Statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms would be used to construct a mathematical equation that links a selection of the most relevant descriptors to the observed activity.
Model Validation: The predictive capability of the resulting model would be rigorously assessed through internal and external validation methods.
The table below outlines some descriptors that would likely be pertinent in a QSAR/QSPR study of this compound derivatives.
| Descriptor Type | Specific Descriptor Example | Potential Predicted Property |
|---|---|---|
| Electronic | E_LUMO, Dipole Moment | Toxicity, Receptor Binding Affinity |
| Hydrophobic | LogP | Membrane Permeability, Bioaccumulation |
| Steric | Molar Volume, van der Waals Surface Area | Enzyme Inhibition, Steric Hindrance in Binding |
Such in silico modeling can significantly streamline the drug discovery pipeline by prioritizing the synthesis of the most promising candidate molecules and identifying potentially toxic structures early in the process. mdpi.comnih.gov
Analytical Methodologies for the Characterization and Quantification of Tert Butyl 4 Iodo 2 Nitrophenyl Carbamate in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of tert-butyl (4-iodo-2-nitrophenyl)carbamate. Each technique provides unique insights into the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH | ~9.5-10.0 | Singlet (broad) | 1H |
| Aromatic CH | ~7.5-8.5 | Multiplet | 3H |
| tert-butyl CH₃ | ~1.5 | Singlet | 9H |
Note: This is an illustrative table based on related compounds. Actual values may vary.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would be expected to show signals for the carbonyl carbon of the carbamate (B1207046), the aromatic carbons, and the carbons of the tert-butyl group. The carbon attached to the iodine atom would exhibit a chemical shift at a relatively low field. rsc.orgchemicalbook.com
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~152 |
| Aromatic C-NO₂ | ~145 |
| Aromatic C-NH | ~138 |
| Aromatic C-I | ~90 |
| Aromatic CH | ~120-130 |
| tert-butyl C(CH₃)₃ | ~82 |
| tert-butyl C(CH₃)₃ | ~28 |
Note: This is an illustrative table based on related compounds. Actual values may vary.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR (¹⁵N NMR) can be used to probe the nitrogen environments of the nitro group and the carbamate. Due to the low natural abundance and smaller gyromagnetic ratio of ¹⁵N, this technique is less common but can provide valuable structural information, particularly regarding the electronic environment of the nitrogen atoms.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the carbonyl group (C=O) of the carbamate, and the nitro group (NO₂).
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| C-H Stretch (aromatic and aliphatic) | 2850-3100 |
| C=O Stretch (carbamate) | 1700-1730 |
| N-O Stretch (nitro group, asymmetric) | 1500-1550 |
| N-O Stretch (nitro group, symmetric) | 1330-1370 |
| C-N Stretch | 1200-1300 |
Note: This is an illustrative table based on typical functional group absorption ranges.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro-aromatic system in this compound gives rise to characteristic UV-Vis absorption bands. The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the nitro and carbonyl groups. The exact position of the maximum absorbance (λmax) can be influenced by the solvent polarity.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₁H₁₃IN₂O₄).
The fragmentation pattern in mass spectrometry is highly characteristic. For compounds containing a tert-butoxycarbonyl (Boc) group, a common fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). doaj.orgnih.gov The presence of iodine (atomic weight ~127) would also lead to characteristic isotopic patterns and fragmentation pathways.
Expected Fragmentation Ions:
[M]+• : Molecular ion
[M - C₄H₈]+• : Loss of isobutylene
[M - C₅H₉O₂]+ : Loss of the Boc group
[M - NO₂]+ : Loss of the nitro group
[I]+ : Iodine cation
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.
A typical HPLC method for a related compound, 3-Iodo-2-Propynyl Butylcarbamate, utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a buffer, and UV detection. sielc.com A similar system could be adapted for this compound. By running a sample through the HPLC system and monitoring the eluent with a UV detector (likely at a wavelength where the nitro-aromatic chromophore absorbs strongly), a chromatogram is produced. The purity of the sample is determined by the relative area of the main peak corresponding to the target compound. For quantitative analysis, a calibration curve is constructed using standards of known concentration.
| Parameter | Typical Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at a λmax of the compound (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Note: This is an illustrative table of typical HPLC conditions. Method optimization would be required for specific applications.
Gas Chromatography (GC) for Volatile Byproducts or Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a molecule with the structural complexity and molecular weight of this compound (Molecular Weight: 376.15 g/mol ), direct analysis by GC is generally not feasible due to its low volatility and the thermal lability of the carbamate functional group. Carbamates are known to be susceptible to degradation at the high temperatures typically required for GC analysis. researchgate.net
However, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be an invaluable tool for analyzing more volatile byproducts, impurities, or degradation products that may arise during the synthesis or storage of this compound. For instance, volatile precursors or side-products from its synthesis could be monitored to assess reaction completion and purity.
Furthermore, derivatization can be employed to convert the non-volatile target compound into a more volatile and thermally stable derivative suitable for GC analysis. This involves a chemical reaction to modify the functional groups, such as the carbamate, to increase volatility. While this approach adds complexity, it enables the use of GC's high-resolution separation capabilities. nih.govnih.gov For example, iodinated aromatic compounds, which are structurally related to the target molecule, have been successfully analyzed using GC-MS after derivatization. nih.gov The choice of derivatizing agent and reaction conditions is critical to ensure a quantitative conversion without forming unwanted byproducts. nih.gov
A typical GC-MS setup for analyzing such derivatives would involve a capillary column, like an Rxi-5Sil MS, and detection via a mass spectrometer, which provides both quantification and structural information. nih.gov
Table 1: Illustrative GC Conditions for Analysis of Related Iodinated Aromatic Derivatives
| Parameter | Condition |
|---|---|
| GC System | Agilent 6890 N or similar |
| Detector | Mass Spectrometer (e.g., Agilent 5973 N) researchgate.net |
| Column | Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent nih.gov |
| Injection Mode | Cold On-Column or Splitless |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial Temp: 60°C, hold 2 min; Ramp: 10°C/min to 300°C, hold 5 min |
| MS Ionization | Electron Ionization (EI) or Negative Chemical Ionization (NCI) nih.gov |
Note: These conditions are illustrative and would require optimization for a specific derivative of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used in synthetic chemistry to monitor the progress of reactions. For the synthesis of this compound, TLC is an ideal method to qualitatively track the consumption of starting materials and the formation of the product in near real-time.
The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or mixture of solvents). Due to the presence of polar nitro and carbamate groups, as well as a nonpolar aromatic ring, the choice of eluent is crucial for achieving good separation. A common stationary phase is silica gel G coated on a glass or aluminum plate. ijcps.orgepa.gov
A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is typically used as the mobile phase. operachem.com The ratio of these solvents is adjusted to optimize the separation, where a higher proportion of the polar solvent increases the mobile phase's eluting strength. For instance, starting with a hexane/ethyl acetate ratio of 8:2 and adjusting as needed is a common strategy. operachem.com
Spots are visualized under UV light at 254 nm, where the aromatic nitro group will absorb and appear as a dark spot on the fluorescent plate. operachem.comtanta.edu.eg The Retention Factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. The product, this compound, is expected to have a different Rf value compared to its precursors, allowing for clear monitoring of the reaction's progress.
Table 2: Typical TLC System for Monitoring Reactions Involving Aromatic Nitro Compounds
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates ijcps.orgepa.gov |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., ratios from 9:1 to 7:3) or Benzene (B151609):Acetone:Ethyl Alcohol (8:1:1) ijcps.orgoperachem.com |
| Application | Sample dissolved in a suitable solvent (e.g., dichloromethane) and spotted using a capillary tube |
| Development | In a closed chamber saturated with eluent vapor tanta.edu.eg |
| Visualization | UV lamp at 254 nm operachem.comtanta.edu.eg |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray Crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and torsional angles. For a novel or complex molecule like this compound, obtaining a single-crystal X-ray structure is the gold standard for structural confirmation.
The process involves growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation of a solvent. researchgate.net This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data are then processed mathematically to generate an electron density map, from which the atomic positions can be determined and the full molecular structure can be modeled.
While the specific crystal structure of this compound is not publicly available, analysis of structurally similar compounds, such as cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone and tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, demonstrates the level of detail this technique provides. researchgate.netnih.gov For the target compound, X-ray crystallography would confirm:
The connectivity of all atoms, verifying the presence of the tert-butylcarbamate (B1260302), iodo, and nitro groups on the phenyl ring.
The precise bond lengths and angles, revealing any steric strain or unusual electronic effects. For example, the C-I bond length and the geometry of the carbamate and nitro groups would be determined with high precision. nih.govwikipedia.org
The conformation of the molecule in the solid state, including the orientation of the bulky tert-butyl group relative to the aromatic ring.
The packing of molecules in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding or π-stacking.
Table 3: Expected Structural Parameters from X-ray Crystallography
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. researchgate.net |
| Space Group | e.g., P21/c, P-1, etc. researchgate.net |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) researchgate.netresearchgate.net |
| Key Bond Lengths | C-I, C-N (nitro), N-H (carbamate), C=O (carbamate) |
| Key Bond Angles | Angles defining the geometry of the aromatic ring and its substituents |
| Intermolecular Interactions | Presence and geometry of hydrogen bonds, halogen bonds, etc. |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a sample. For a newly synthesized compound like this compound, this method provides a crucial check of its stoichiometric purity. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₁H₁₃IN₂O₄).
The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the sample is combusted at high temperatures. The combustion products (CO₂, H₂O, and N₂) are separated and quantified by a detector. The percentage of iodine is not typically measured by standard CHN analyzers and would require a separate analytical method, such as titration or ion chromatography after combustion.
Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₃IN₂O₄)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 35.15% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 3.49% |
| Iodine | I | 126.90 | 1 | 126.90 | 33.74% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 7.45% |
| Oxygen | O | 15.999 | 4 | 63.996 | 17.02% |
| Total | | | | 364.135 | 100.00% |
Molecular Weight calculated from elemental composition: 364.14 g/mol . Note: PubChem lists the monoisotopic mass as 376.00 g/mol ; the table uses average atomic weights for elemental analysis percentages.
Advanced Analytical Techniques for Complex Mixture Analysis
When this compound is present in a complex matrix, such as a reaction mixture with multiple byproducts, a biological sample, or an environmental sample, more advanced analytical techniques are required for its detection and quantification. These methods typically involve a high-resolution separation technique coupled with a highly sensitive and selective detector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier technique for this purpose. It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitivity and specificity of tandem mass spectrometry. An LC system can separate the target compound from other components in the mixture based on their physicochemical properties (e.g., using a C18 reversed-phase column). The separated compound then enters the mass spectrometer, where it is ionized. In the tandem MS setup (e.g., a triple quadrupole), a specific parent ion corresponding to the protonated molecule [M+H]⁺ is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even at very low concentrations and in the presence of interfering substances. nih.govresearchgate.net
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is another powerful technique, particularly for identifying unknown compounds in complex mixtures. It offers extremely high resolving power and mass accuracy, allowing for the determination of the elemental formula of a compound from its exact mass. This would be useful for identifying unknown byproducts or metabolites of this compound. Studies have successfully used FT-ICR MS to identify a wide range of organoiodine compounds in complex organic matter, demonstrating its suitability for this class of molecules. nih.gov
These advanced methods are essential in research areas where trace-level detection and unambiguous identification within a complex background are necessary.
Table 5: Comparison of Advanced Analytical Techniques
| Technique | Principle | Primary Application for the Compound |
|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and fragment ions. | Quantitative analysis in complex matrices (e.g., reaction monitoring, metabolic studies). nih.gov |
| FT-ICR MS | Ions are trapped in a magnetic field, and their cyclotron frequency is measured to determine m/z with very high accuracy. | Unambiguous identification and formula determination of the compound and related unknowns in complex mixtures. nih.gov |
Safety and Environmental Considerations in Research Involving Tert Butyl 4 Iodo 2 Nitrophenyl Carbamate
Laboratory Safety Protocols for Handling Halogenated Nitroaromatic Compounds
Handling halogenated nitroaromatic compounds like Tert-butyl (4-iodo-2-nitrophenyl)carbamate demands strict adherence to laboratory safety protocols to minimize exposure and prevent accidents. These compounds are often toxic and may have mutagenic or carcinogenic properties. brooklyn.edutrustrade.ae As a solid powder, the primary routes of exposure are inhalation of dust particles and skin or eye contact. duke.edu
Appropriate personal protective equipment is the frontline defense for laboratory personnel. The selection of PPE should be based on a thorough risk assessment of the procedures involving this compound. occupli.comfluorochem.co.uk
Table 8.1: PPE Requirements for Handling this compound
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling a broad range of chemicals, but compatibility should always be verified. canadasafetytraining.com Double-gloving may be advisable for extended handling periods or when working with concentrated solutions. canadasafetytraining.com |
| Eyes | Safety goggles | Chemical splash goggles are mandatory to protect against splashes and airborne particles. youthfilter.comhazmatschool.com |
| Face | Face shield | A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashes or when handling larger quantities of the compound. youthfilter.comhazmatschool.com |
| Body | Laboratory coat | A long-sleeved, fastened lab coat is the minimum requirement. For procedures with a higher risk of contamination, chemical-resistant aprons or coveralls may be necessary. duke.eduacs.org |
| Respiratory | Respirator (if necessary) | Work should be conducted in a manner that avoids generating dust. If engineering controls are insufficient to prevent inhalation of powder, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. youthfilter.comacs.org |
Engineering controls are physical changes to the workspace that isolate or remove the hazard, providing a more reliable means of protection than PPE alone. fluorochem.co.ukosha.gov
Chemical Fume Hoods: All manipulations of this compound that could generate dust or aerosols, such as weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. duke.eduoccupli.com Fume hoods provide local exhaust ventilation, drawing contaminants away from the user. storemasta.com.au
Ventilation Systems: Laboratories where this compound is used should have a general ventilation system that ensures a negative pressure relative to surrounding areas, preventing the escape of airborne contaminants. tandfonline.com
Enclosed Systems: For repetitive tasks or when handling larger quantities, the use of glove boxes or other enclosed systems can provide a higher level of containment.
Dust Control: When handling the solid powder, methods to minimize dust generation should be employed. This can include using anti-static guns or slightly moistening the powder with an inert liquid if it is not water-reactive. duke.eduzacharyhhouston.com
Safe Storage and Stability Assessment in Research Settings
Proper storage is critical to maintain the integrity of this compound and to prevent hazardous situations. As a halogenated nitroaromatic compound, its stability can be influenced by several factors.
General Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. tamu.edu Containers should be tightly sealed to prevent exposure to moisture and air. researchgate.netiu.edu
Light and Temperature Sensitivity: Many organic compounds, particularly those with nitro groups, can be sensitive to light and heat. wikipedia.org It is prudent to store this compound in amber or opaque containers to protect it from light. trustrade.aeyouthfilter.comucsc.edu Storage away from direct sunlight and heat sources is essential to prevent thermal decomposition. tandfonline.comtamu.eduiu.edu
Stability of the Carbamate (B1207046) Group: Carbamates generally exhibit good chemical and proteolytic stability. nih.gov However, their hydrolytic stability can vary depending on the molecular structure and pH. researchgate.netresearchgate.net While some carbamates are stable over a wide pH range, others can undergo hydrolysis, especially under basic conditions. zacharyhhouston.comresearchgate.netresearchgate.net The stability of the tert-butyl carbamate protecting group is a key consideration in synthetic applications.
Stability of the Aromatic System: The presence of a nitro group on the aromatic ring generally makes the compound resistant to oxidative degradation. trustrade.aenih.gov However, nitroaromatic compounds can be susceptible to photolysis under sunlight, which can lead to the formation of other chemical species. acs.orgacs.org The carbon-iodine bond may also be susceptible to degradation under certain conditions.
Table 8.2: Summary of Storage and Stability Factors
| Factor | Consideration | Recommended Practice |
| Temperature | Potential for thermal decomposition. | Store in a cool, dry place away from heat sources. tamu.eduiu.edu |
| Light | Potential for photodegradation. | Store in amber or opaque, tightly sealed containers. trustrade.aeucsc.edu |
| Moisture | Potential for hydrolysis of the carbamate group. | Keep containers tightly sealed in a dry environment. researchgate.net |
| Incompatible Materials | Risk of hazardous reactions. | Segregate from strong oxidizing agents, acids, and bases. tamu.eduresearchgate.net |
Emergency Response Procedures for Spills and Exposures in the Laboratory
A clear and practiced emergency response plan is crucial for mitigating the consequences of spills or accidental exposures. brooklyn.edunih.govwestlab.com
Minor Spills (Solid):
Alert personnel in the immediate area. ucsc.eduwashington.edu
Don appropriate PPE, including gloves, goggles, and a lab coat. brooklyn.edu
If necessary, slightly moisten the solid with an inert liquid to prevent dust formation. zacharyhhouston.com
Carefully sweep or scoop the material into a designated hazardous waste container using non-sparking tools. brooklyn.eduzacharyhhouston.com
Decontaminate the spill area with a suitable solvent and then soap and water. westlab.com
Label the waste container and dispose of it according to institutional protocols. brooklyn.eduwashington.edu
Major Spills:
Evacuate the area immediately and alert others. ucsc.eduwashington.edu
If safe to do so, close the doors to the affected area to contain the spill.
Activate the fire alarm if there is a risk of fire or significant airborne exposure. washington.edu
Contact the institution's emergency response team or local emergency services. nih.gov
Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. washington.edu
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
Inhalation: Move the affected person to fresh air.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for the compound to the medical personnel.
Responsible Waste Management and Disposal Protocols for this compound and Its Derivatives
Proper management of chemical waste is a legal and ethical responsibility to protect human health and the environment. iu.edu
Waste Segregation: Waste containing this compound should be collected in a designated, properly labeled, and sealed container. iu.edu It is classified as a halogenated organic waste and must be kept separate from non-halogenated waste streams to facilitate proper disposal, which often involves high-temperature incineration. storemasta.com.autrustrade.aeunt.edu
Container Labeling: All waste containers must be clearly labeled with the full chemical name of the contents, the approximate concentration, and the appropriate hazard warnings. trustrade.ae
Disposal of Contaminated Materials: All materials contaminated with the compound, such as gloves, absorbent pads from spill cleanups, and used glassware, must be disposed of as hazardous waste. westlab.com
Institutional Guidelines: Researchers must follow their institution's specific hazardous waste disposal procedures.
Environmental Impact Considerations of Research Activities
The environmental impact of research chemicals extends beyond the laboratory walls. Nitroaromatic compounds are recognized as significant environmental pollutants due to their widespread use and potential toxicity. trustrade.aeresearchgate.netnih.govsemanticscholar.org
Toxicity and Persistence: Many nitroaromatic compounds are toxic to aquatic life and can be persistent in the environment. trustrade.aenih.gov The electron-withdrawing nature of the nitro group makes these compounds resistant to natural degradation processes. trustrade.aenih.gov
Biodegradation: While some microorganisms have evolved pathways to degrade nitroaromatic compounds, the process can be slow, and the degradation products may also be hazardous. nih.govddpsinc.commdpi.comnih.gov The presence of a halogen atom, such as iodine, can further increase the recalcitrance of the molecule to biodegradation. nih.gov
Prevention of Release: The most effective way to mitigate environmental impact is to prevent the release of the compound and its derivatives into the environment. This includes proper waste disposal and avoiding discharge into sanitary sewer systems.
Further Research: The specific environmental fate and ecotoxicity of this compound are not well-documented in publicly available literature. Therefore, a precautionary approach is warranted, treating it as a potentially persistent and toxic environmental contaminant.
Q & A
Q. What are the common synthetic routes for tert-butyl (4-iodo-2-nitrophenyl)carbamate, and how do reaction conditions influence yield?
tert-Butyl carbamates are typically synthesized via a multi-step approach involving Boc protection, iodination, and nitration. For example, tert-butyl carbamate intermediates can be prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF) . Subsequent iodination of aromatic rings may employ N-iodosuccinimide (NIS) in acetic acid or iodine monochloride in dichloromethane. Optimization of stoichiometry, temperature (e.g., 0°C to room temperature), and catalyst choice (e.g., Lewis acids) is critical to minimize side products like over-iodinated derivatives .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Post-synthesis characterization involves:
- NMR : H and C NMR to confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and aromatic substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHINO has a theoretical MW of 364.14 g/mol).
- HPLC : Reverse-phase chromatography to assess purity (>95% for most research applications) .
Q. What safety precautions are essential when handling tert-butyl carbamates with nitro and iodo substituents?
While many tert-butyl carbamates are classified as low hazard, nitro and iodo groups may pose risks. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of decomposition gases (e.g., NO, CO) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation and thermal decomposition .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., ambiguous NMR peaks) be resolved for tert-butyl carbamate derivatives?
Ambiguities in NMR assignments (e.g., overlapping aromatic signals) can be resolved via:
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents:
- Nitro Group : Strong electron-withdrawing effect reduces electron density at the iodinated position, favoring Suzuki-Miyaura coupling.
- Iodo Substituent : High polarizability enhances oxidative addition in palladium-catalyzed reactions .
Q. How does the steric bulk of the tert-butyl group influence crystallization and solubility?
The tert-butyl group improves crystallinity by promoting hydrophobic interactions but reduces solubility in polar solvents (e.g., water, ethanol). Co-solvent systems (e.g., DCM/methanol) or sonication can enhance dissolution for reactions .
Q. What strategies mitigate decomposition during prolonged storage of iodinated tert-butyl carbamates?
Decomposition pathways (e.g., C-I bond cleavage) are minimized by:
Q. How can regioselectivity challenges in iodination be addressed during synthesis?
Directing groups (e.g., nitro in the ortho position) favor iodination at specific sites. Alternatives include:
- Transition-Metal Catalysis : Pd(OAc) with ligands (e.g., PPh) to control site selectivity.
- Microwave-Assisted Reactions : Rapid heating reduces side reactions .
Data Contradiction and Optimization
Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?
Systematic analysis includes:
- Reaction Monitoring : TLC or in-situ IR to identify incomplete steps.
- Byproduct Identification : LC-MS to detect intermediates (e.g., de-Boc products).
- Kinetic Studies : Varying temperature/time to optimize each step .
Q. What experimental controls validate the stability of tert-butyl carbamates under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
